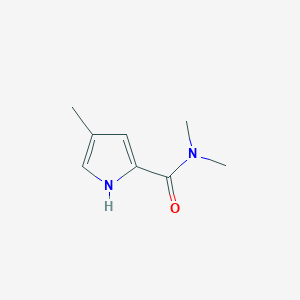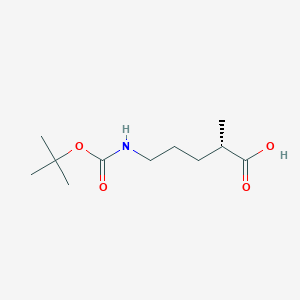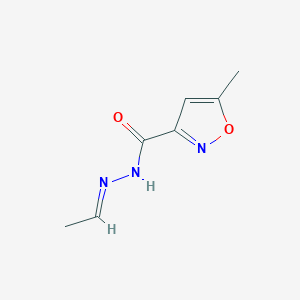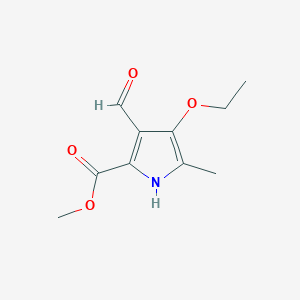![molecular formula C18H32Cl2N6O4P2Pd B12870733 Dichlorobis(3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane) palladium(II)](/img/structure/B12870733.png)
Dichlorobis(3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane) palladium(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichlorobis(3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane) palladium(II) is a palladium complex with the empirical formula C18H32Cl2N6O4P2Pd and a molecular weight of 635.76 g/mol . This compound is known for its stability and versatility in various catalytic applications, particularly in cross-coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorobis(3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane) palladium(II) typically involves the reaction of palladium(II) chloride with 3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane in an appropriate solvent . The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to achieve high yields and purity on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
Dichlorobis(3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane) palladium(II) is primarily used as a catalyst in various cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions
The compound is used in conjunction with various reagents such as aryl halides, organometallic reagents, and bases. Typical reaction conditions include the use of solvents like toluene, DMF, or THF, and temperatures ranging from room temperature to elevated temperatures depending on the specific reaction .
Major Products
The major products formed from these reactions are typically biaryl compounds, alkenes, and other substituted aromatic compounds, depending on the specific cross-coupling reaction being performed .
Wissenschaftliche Forschungsanwendungen
Dichlorobis(3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane) palladium(II) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Dichlorobis(3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane) palladium(II) involves the coordination of the palladium center with the ligands, facilitating various catalytic cycles. The palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps, which are crucial for the cross-coupling reactions . The molecular targets and pathways involved depend on the specific reaction and substrates used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dichloro(1,5-cyclooctadiene)palladium(II)
- Bis(triphenylphosphine)palladium(II) dichloride
- Dichlorobis(tricyclohexylphosphine)palladium(II)
- [1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II)
- Palladium(π-cinnamyl) chloride dimer
Uniqueness
Dichlorobis(3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane) palladium(II) is unique due to its stability and efficiency in catalyzing a wide range of cross-coupling reactions. Its hydrophilic nature allows it to form metal complexes in aqueous environments, making it versatile for various applications .
Eigenschaften
Molekularformel |
C18H32Cl2N6O4P2Pd |
|---|---|
Molekulargewicht |
635.8 g/mol |
IUPAC-Name |
1-(7-acetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonan-3-yl)ethanone;dichloropalladium |
InChI |
InChI=1S/2C9H16N3O2P.2ClH.Pd/c2*1-8(13)11-3-10-4-12(9(2)14)7-15(5-10)6-11;;;/h2*3-7H2,1-2H3;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
WGZZREUHMBLQPM-UHFFFAOYSA-L |
Kanonische SMILES |
CC(=O)N1CN2CN(CP(C2)C1)C(=O)C.CC(=O)N1CN2CN(CP(C2)C1)C(=O)C.Cl[Pd]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Aminomethyl)-6-ethoxybenzo[d]oxazole](/img/structure/B12870653.png)


![4-Methyl-2-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-d][1,2,3]triazol-6-amine](/img/structure/B12870671.png)



![3-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B12870693.png)

![N-(4-Hydroxynaphthalen-1-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide](/img/structure/B12870713.png)




